Metonitazene citrate

Description

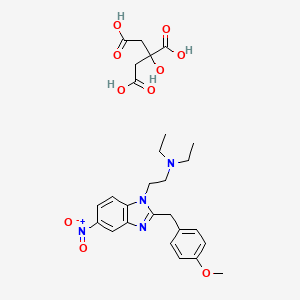

Structure

2D Structure

Properties

Molecular Formula |

C27H34N4O10 |

|---|---|

Molecular Weight |

574.6 g/mol |

IUPAC Name |

N,N-diethyl-2-[2-[(4-methoxyphenyl)methyl]-5-nitrobenzimidazol-1-yl]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C21H26N4O3.C6H8O7/c1-4-23(5-2)12-13-24-20-11-8-17(25(26)27)15-19(20)22-21(24)14-16-6-9-18(28-3)10-7-16;7-3(8)1-6(13,5(11)12)2-4(9)10/h6-11,15H,4-5,12-14H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |

InChI Key |

HJRWCNRBAWVTKS-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1CC3=CC=C(C=C3)OC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Origin of Product |

United States |

Chemical Synthesis and Analog Development of Metonitazene Citrate

General Synthetic Pathways for 2-Benzylbenzimidazole Compounds

The synthesis of the 2-benzylbenzimidazole scaffold, which forms the core structure of metonitazene (B1467764) and its analogues, typically involves cyclization reactions utilizing ortho-phenylenediamine derivatives. These methods have been refined over decades to allow for structural modifications, leading to a diverse range of compounds with varying pharmacological profiles.

Precursor Chemistry and Reaction Schemes

The foundational synthesis of 2-benzylbenzimidazoles commonly relies on the condensation of ortho-phenylenediamine with carboxylic acids or their derivatives, such as phenylacetic acid, or with corresponding nitriles and aldehydes. wikipedia.orgjapsonline.commdpi.comscirp.orgnih.govarabjchem.orgresearchgate.net These reactions often proceed under acidic conditions or with the aid of catalysts to facilitate ring closure.

A generalized approach involves reacting ortho-phenylenediamine with phenylacetic acid or its ester/imidate derivatives. For instance, the condensation of ortho-phenylenediamine with phenylacetic acid can yield 2-benzylbenzimidazole. japsonline.comscirp.org Alternatively, a three-component synthesis has been described for preparing 2-benzylbenzimidazole precursors, involving a 2-halo-5-nitro-phenylamine, a substituted benzaldehyde, and sodium azide, often catalyzed by copper(I) chloride and TMEDA. wikipedia.org

Table 1: General Synthesis Approaches for 2-Benzylbenzimidazoles

| Precursor Type(s) | Reaction Type | Key Reagents/Conditions | Example Product Type |

| ortho-phenylenediamine + Phenylacetic acid | Condensation/Cyclization | Reflux in water/acid, followed by basification. japsonline.comscirp.org | 2-Benzylbenzimidazole |

| ortho-phenylenediamine + Phenylacetonitrile | Condensation | Formation of 2-benzylbenzimidazole. wikipedia.org | 2-Benzylbenzimidazole derivatives |

| 2-Halo-5-nitro-phenylamine + Benzaldehyde + NaN₃ | Three-component condensation | Copper(I) chloride catalyst, TMEDA, heat in DMSO. wikipedia.org | 2-(4-substituted benzyl)-5-nitro-1H-benzoimidazole precursors |

| ortho-phenylenediamine + Aldehydes | Condensation | Various catalysts (e.g., Zn(OTf)₂, ionic liquids, microwave irradiation). mdpi.comscirp.orgarabjchem.org | 2-Substituted benzimidazoles |

Derivatization Strategies for Metonitazene Analogues

Metonitazene is a specific derivative within the 2-benzylbenzimidazole class, characterized by a 5-nitro substituent on the benzimidazole (B57391) ring, a para-methoxy group on the benzyl (B1604629) moiety, and an N,N-diethylaminoethyl side chain attached to the benzimidazole nitrogen. who.intevitachem.com The development of analogues, such as etonitazene, isonitazene, protonitazene (B12782313), and butonitazene, primarily involves variations in the substitution pattern on the benzyl ring. For instance, etonitazene features an ethoxy group, isonitazene an isopropoxy group, and protonitazene an n-propoxy group, at the C-4 position of the benzyl ring. who.intwho.int

The synthetic strategy for these analogues often involves first constructing the substituted 2-benzyl-5-nitrobenzimidazole core and then alkylating the N-1 position of the benzimidazole ring with a suitable aminoalkyl halide, such as a 2-chloro-N,N-dialkylaminoethane derivative. wikipedia.orgresearchgate.netresearchgate.net The ability to readily modify substituents at various positions of the molecule allows for the exploration of structure-activity relationships within this chemical series. www.gov.uk

Table 2: Key Structural Features of Metonitazene and Analogues

| Compound | Benzyl Ring Substitution (C-4) | Benzimidazole Ring Substitution (C-5) | N-1 Side Chain |

| Metonitazene | Methoxy (B1213986) | Nitro | N,N-Diethylaminoethyl |

| Etonitazene | Ethoxy | Nitro | N,N-Diethylaminoethyl |

| Isotonitazene | Isopropoxy | Nitro | N,N-Diethylaminoethyl |

| Protonitazene | N-Propoxy | Nitro | N,N-Diethylaminoethyl |

| Butonitazene | N-Butoxy | Nitro | N,N-Diethylaminoethyl |

Salt Forms and Their Academic Relevance

The choice of salt form for a compound can significantly influence its physical properties, such as solubility, stability, and ease of handling, which are crucial for both synthesis and research applications. Metonitazene exists as a free base and can be formulated into various salts, with the citrate (B86180) salt being particularly relevant for analytical reference standards.

Metonitazene Free Base Chemistry

Metonitazene free base is typically described as a white to off-white or beige powder, sometimes with a crystalline consistency. who.intchemicalbook.com Its molecular formula is C₂₁H₂₆N₄O₃, with a molecular weight of approximately 382.46 g/mol . who.int The compound is lipophilic, indicated by a calculated octanol/water partition coefficient (logP) of 3.734±0.936 at 25 °C. who.intchemicalbook.com

Its solubility characteristics are as follows:

Dimethylformamide (DMF): 25 mg/mL who.intchemicalbook.com

Dimethyl sulfoxide (B87167) (DMSO): 20 mg/mL who.intchemicalbook.com

Ethanol: 10 mg/mL who.intchemicalbook.com

DMF:PBS (pH 7.2) (1:1): 0.5 mg/mL who.intchemicalbook.com

The melting point of the metonitazene free base is reported to be between 76–78 °C. who.int

Metonitazene Citrate Synthesis and Characterization

This compound is formed by the reaction of the metonitazene free base with citric acid. who.intevitachem.comCurrent time information in Bangalore, IN.caymanchem.comcaymanchem.comlgcstandards.com This salt form is generally described as a crystalline solid. who.intchemicalbook.com The molecular formula for this compound is C₂₁H₂₆N₄O₃ • C₆H₈O₇, with a molecular weight of approximately 574.6 g/mol . caymanchem.comlgcstandards.com

The solubility profile of this compound differs slightly from its free base:

DMF: 10 mg/mL who.intchemicalbook.com

DMSO: 10 mg/mL who.intchemicalbook.com

PBS (pH 7.2): 1 mg/mL who.intchemicalbook.com

The characterization of synthetic metonitazene, including its salt forms, is typically performed using a range of spectroscopic and chromatographic techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR), High-Performance Liquid Chromatography coupled with Diode-Array Detection (HPLC-DAD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (LC-QTOF-MS). who.int

Table 3: Key Chemical Properties of Metonitazene

| Property | Metonitazene Free Base | This compound |

| Physical Appearance | White/off-white/beige powder, sometimes crystalline who.intchemicalbook.com | Crystalline solid who.intchemicalbook.com |

| Molecular Formula | C₂₁H₂₆N₄O₃ who.int | C₂₁H₂₆N₄O₃ • C₆H₈O₇ caymanchem.comlgcstandards.com |

| Molecular Weight (approx.) | 382.46 g/mol who.int | 574.6 g/mol caymanchem.comlgcstandards.com |

| Lipophilicity (logP) | 3.734±0.936 who.intchemicalbook.com | Not specified for salt form |

| Solubility (DMF) | 25 mg/mL who.intchemicalbook.com | 10 mg/mL who.intchemicalbook.com |

| Solubility (DMSO) | 20 mg/mL who.intchemicalbook.com | 10 mg/mL who.intchemicalbook.com |

| Solubility (Ethanol) | 10 mg/mL who.intchemicalbook.com | Not specified for salt form |

| Solubility (PBS, pH 7.2) | 0.5 mg/mL (in DMF:PBS 1:1) who.intchemicalbook.com | 1 mg/mL who.intchemicalbook.com |

| Melting Point | 76–78 °C who.int | Not specified for salt form |

Deuterated Analogues for Research Applications

Deuterated analogues of metonitazene, such as Metonitazene-d₃ citrate, are synthesized and made available as analytical reference standards. who.intcaymanchem.com These compounds are invaluable tools in forensic toxicology and pharmacological research. Specifically, they serve as internal standards for the accurate quantification of metonitazene in biological samples using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). who.intcaymanchem.com The deuterium (B1214612) atoms are typically incorporated into specific positions of the molecule, such as the methoxy group in Metonitazene-d₃, allowing for distinct detection by mass spectrometry while retaining similar chemical behavior to the parent compound. caymanchem.comnih.gov The use of stable isotope-labeled compounds is a standard practice for improving the reliability and accuracy of quantitative analytical methods.

Pharmacological Characterization of Metonitazene Citrate: Molecular and Preclinical Insights

Opioid Receptor Binding and Functional Activity

Metonitazene's primary mechanism of action involves its interaction with the opioid receptor system, predominantly at the mu-opioid receptor (MOR).

Mu-Opioid Receptor (MOR) Agonism

Metonitazene (B1467764) acts as a potent agonist at the mu-opioid receptor. nih.govwho.int Its activity at this receptor subtype is central to its pharmacological effects.

In vitro studies have consistently demonstrated the high affinity and potency of metonitazene at the MOR. In Chinese Hamster Ovary (CHO) cells expressing the human mu-opioid receptor, metonitazene displayed a high binding affinity, with a Kᵢ value of 0.23 nM. nih.govresearchgate.net This affinity is comparable to that observed in rat cerebral cortex membranes (Kᵢ = 0.22 nM). nih.govresearchgate.net

Functional assays further confirm its high potency. In [³⁵S]GTPγS binding assays, which measure G-protein activation, metonitazene exhibited an EC₅₀ of 19.1 nM in rat membrane homogenates and 10.0 nM in CHO-MOR cells. nih.govresearchgate.net These values indicate a greater potency than the endogenous opioid peptide DAMGO in the same systems. nih.govresearchgate.net Another study utilizing a BRET-based G protein dissociation assay reported an EC₅₀ of 1.74 nM for metonitazene. nih.gov

| Assay | System | Value | Reference |

|---|---|---|---|

| Binding Affinity (Kᵢ) | CHO-MOR Cells | 0.23 nM | nih.govresearchgate.net |

| Binding Affinity (Kᵢ) | Rat Cerebral Cortex | 0.22 nM | nih.govresearchgate.net |

| Functional Potency (EC₅₀) | Rat Membrane Homogenates ([³⁵S]GTPγS) | 19.1 nM | nih.govresearchgate.net |

| Functional Potency (EC₅₀) | CHO-MOR Cells ([³⁵S]GTPγS) | 10.0 nM | nih.govresearchgate.net |

| Functional Potency (EC₅₀) | BRET G Protein Dissociation | 1.74 nM | nih.gov |

Metonitazene demonstrates high efficacy as a MOR agonist, often comparable to or exceeding that of reference opioids like fentanyl and morphine. In studies measuring G-protein activation, metonitazene was found to be a full agonist, with no significant difference in maximal efficacy (Emax) compared to DAMGO. nih.govresearchgate.net

When compared to fentanyl, in vitro studies have shown metonitazene to have a slightly greater potency and efficacy, in the range of 113-121%. who.int Its efficacy is significantly greater than that of hydromorphone, reported to be between 184-340%. who.int In a G protein dissociation BRET assay, metonitazene exhibited superagonist activity with an efficacy greater than DAMGO (Emax > 100%). nih.gov

| Reference Opioid | Relative Efficacy (Emax) | Reference |

|---|---|---|

| DAMGO | No significant difference | nih.govresearchgate.net |

| Fentanyl | 113-121% | who.int |

| Hydromorphone | 184-340% | who.int |

| DAMGO (BRET Assay) | >100% (Superagonist) | nih.gov |

The concept of biased agonism, where a ligand preferentially activates one intracellular signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment), has been a key area of investigation for opioid compounds. For metonitazene, studies have explored its potential for biased agonism at the MOR.

One study found no evidence of significant biased agonism for metonitazene's effects at the mu-opioid receptor when comparing β-arrestin2 and mini-Gi recruitment, relative to hydromorphone. who.int However, another study, while noting that metonitazene is slightly more efficacious than DAMGO in both cAMP and β-arrestin2 recruitment assays, suggested it may be β-arrestin biased based on bias factor calculations. nih.gov A separate investigation calculated a bias factor for metonitazene that may indicate a slight bias for G protein signaling over β-arrestin recruitment. researchgate.net The current body of research presents a complex picture, and further studies are needed to definitively characterize the biased agonism profile of metonitazene.

Delta-Opioid Receptor (DOR) and Kappa-Opioid Receptor (KOR) Selectivity

Metonitazene demonstrates significant selectivity for the mu-opioid receptor over the delta- and kappa-opioid receptors. nih.govnih.gov One study reported that metonitazene showed a 775-fold selectivity for MOR over KOR and over 10,000-fold selectivity over DOR. nih.gov Research characterizing a range of nitazene (B13437292) compounds found that their affinities for KOR and DOR were substantially lower than for MOR, with MOR affinities being 46- to 2580-fold higher than for KOR and 180- to 1280-fold higher than for DOR. nih.gov This high selectivity for the MOR is a defining characteristic of the nitazene class of opioids. nih.gov

Intracellular Signaling Pathways

Upon binding to the mu-opioid receptor, metonitazene initiates a cascade of intracellular signaling events. As a G protein-coupled receptor (GPCR) agonist, its primary signaling is through the activation of inhibitory G-proteins (Gαi/o). frontiersin.org This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). frontiersin.org

G Protein-Coupled Receptor (GPCR) Activation

Metonitazene is a potent agonist at the μ-opioid receptor (MOR), a member of the G protein-coupled receptor (GPCR) family. nih.govnih.gov Its activation of the MOR is a critical step in initiating its opioid effects. nih.gov In vitro studies have demonstrated that metonitazene is highly active at the μ-opioid receptor, with both potency and efficacy that are slightly greater than fentanyl and significantly higher than hydromorphone. who.int

One study utilizing a bioluminescence resonance energy transfer (BRET) system to assess G protein (GoA) dissociation found that metonitazene, along with other nitazenes, demonstrated greater MOR activity compared to conventional opioids. nih.gov The transduction coefficients for metonitazene at the G protein pathway were ≥0, and the calculated bias factor for G protein (GoA) dissociation was 1.41, suggesting a potential slight bias for G protein signaling over β-arrestin recruitment. nih.gov

Further investigations using rat membrane homogenates and Chinese Hamster Ovary (CHO) cells expressing the MOR (CHO-MOR) confirmed its high potency. nih.gov In these assays, metonitazene displayed EC50 values of 19.1 nM in rat membranes and 10.0 nM in CHO-MOR cells, respectively. nih.govunica.it These potencies were higher than the standard agonist [D-Ala2, NMe-Phe4, Gly-ol5]-enkephalin (DAMGO), although there was no difference in the maximal efficacy (Emax) observed between metonitazene and DAMGO. nih.govunica.it Another study confirmed the rank order of potency from BRET assays with a GloSensor assay that measures Gi/o-mediated inhibition of the secondary messenger cAMP, showing nitazenes are more potent and efficacious agonists than fentanyl or morphine. nih.gov

Table 1: Metonitazene Potency (EC50) at the μ-Opioid Receptor

Comparison of metonitazene's potency with other opioids in different in vitro G protein activation assays.

| Compound | Assay System | Potency (EC50) in nM | Reference |

|---|---|---|---|

| Metonitazene | Rat Membrane Homogenates | 19.1 | nih.govunica.it |

| Metonitazene | CHO-MOR Cells | 10.0 | nih.govunica.it |

| Isotonitazene | Rat Membrane Homogenates | 0.99 | nih.govunica.it |

| Isotonitazene | CHO-MOR Cells | 0.71 | nih.govunica.it |

Beta-Arrestin 2 Recruitment Assays

The interaction of metonitazene with the μ-opioid receptor also leads to the recruitment of β-arrestin 2, a key protein in GPCR desensitization and signaling. nih.govpromega.jp β-arrestin recruitment assays are used to characterize this aspect of a ligand's functional profile. nih.govcaymanchem.com

In a BRET assay designed to measure β-arrestin 2 recruitment, metonitazene was tested alongside other opioids. nih.gov The study found that while superagonist nitazenes like isotonitazene showed high efficacy for β-arrestin 2 recruitment, metonitazene's profile was more comparable to that of DAMGO, fentanyl, and morphine. nih.gov Research by Vandeputte et al. (2021) using a cell-based β-arrestin 2 recruitment assay found no evidence of significantly biased agonism for metonitazene's effects at the μ-opioid receptor when compared to hydromorphone. who.int This suggests a more balanced activation of both the G protein and β-arrestin pathways. nih.govwho.int The G protein bias factor for metonitazene was calculated to be 1.41. nih.gov

Table 2: In Vitro Signaling Profile of Metonitazene at the μ-Opioid Receptor

Data from BRET assays comparing G protein activation and β-arrestin 2 recruitment.

| Compound | G Protein (GoA) Dissociation Bias Factor | Reference |

|---|---|---|

| Metonitazene | 1.41 | nih.gov |

| Isotonitazene | 3.85 | nih.gov |

| N-desethyl isotonitazene | 4.66 | nih.gov |

Preclinical Pharmacodynamic Investigations in Animal Models

Preclinical studies in animal models are essential for understanding the in vivo effects of new compounds like metonitazene. frontiersin.org These investigations provide crucial insights into the physiological and behavioral consequences of its potent μ-opioid receptor agonism. nih.govunica.it

Antinociceptive and Analgesic Effects in Rodent Models

Metonitazene produces robust antinociceptive and analgesic effects in rodent models, consistent with its potent activity at the μ-opioid receptor. nih.govwho.intresearchgate.net In tail-flick assays with C57BL/6J mice, metonitazene produced significant analgesic effects. nih.gov However, its potency was found to be lower than that of fentanyl and its analogue isotonitazene. nih.gov The median effective dose (ED50) for metonitazene in this model was 321 μg/kg, which was approximately 8-fold less potent than fentanyl (ED50 = 55.7 μg/kg). nih.gov

Other preclinical studies have reported its analgesic potency to be between 30 to 200 times that of morphine, with the specific value depending on the route of administration and the animal model used. who.intunica.it One clinical investigation from the 1960s suggested that metonitazene had 10 times the analgesic potency of morphine. who.int

Table 3: Analgesic Potency (ED50) of Metonitazene in Mouse Tail-Flick Assay

Comparison of the median effective dose (ED50) required to produce an analgesic effect.

| Compound | Analgesic Potency (ED50) in μg/kg | Reference |

|---|---|---|

| Metonitazene | 321 | nih.gov |

| Fentanyl | 55.7 | nih.gov |

| Isotonitazene | 11.3 | nih.gov |

| N-desethyl isotonitazene | 40.1 | nih.gov |

Receptor Occupancy and Functional Response in Animal Brain Tissue

Studies using animal brain tissue have helped to characterize metonitazene's binding affinity for the μ-opioid receptor (MOR), which is an indicator of receptor occupancy. nih.gov In rat cerebral cortex, metonitazene showed an affinity (Ki) of 0.22 nM, which was similar to that of the standard agonist DAMGO. nih.gov In a different system using CHO cells expressing the MOR, metonitazene's affinity was measured at Ki = 0.23 nM, which was higher than that of DAMGO. nih.gov These nanomolar affinities indicate a strong binding to the receptor. nih.gov All tested nitazenes, including metonitazene, were found to be full MOR agonists. nih.gov

Table 4: Metonitazene Binding Affinity (Ki) at the μ-Opioid Receptor

Comparison of metonitazene's binding affinity in different assay systems.

| Compound | Assay System | Binding Affinity (Ki) in nM | Reference |

|---|---|---|---|

| Metonitazene | Rat Cerebral Cortex | 0.22 | nih.gov |

| Metonitazene | CHO-MOR Cells | 0.23 | nih.gov |

| Isotonitazene | Rat Cerebral Cortex | 0.05 | nih.gov |

| Isotonitazene | CHO-MOR Cells | 0.06 | nih.gov |

Neuropharmacological Effects in Animal Models

The neuropharmacological effects of metonitazene have been investigated in animal models to understand its impact on brain neurochemistry. researchgate.net In vivo microdialysis studies in rats have shown that metonitazene increases the levels of dialysate dopamine (B1211576) in the nucleus accumbens (NAc) shell. nih.govunica.it A 0.03 mg/kg intravenous dose of metonitazene resulted in a maximum increase of approximately 170% over the basal value. nih.govunica.itresearchgate.net This effect on the dopamine system is a common characteristic of opioid agonists and is linked to their rewarding properties. researchgate.net The administration of metonitazene also led to a reduction in behavioral activity in the animals. nih.govunica.itresearchgate.net

Structure Activity Relationship Sar Studies of Metonitazene and Analogues

Impact of Structural Modifications on Opioid Receptor Binding and Activity

Systematic modifications of the core 2-benzylbenzimidazole scaffold have revealed key structural features that govern the opioid receptor binding affinity and functional activity of these compounds. Alterations at the benzimidazole (B57391) ring, variations in the alkoxy side chain, and substitutions on the nitrogen atom of the diethylamine (B46881) moiety all contribute significantly to the pharmacological characteristics of nitazene (B13437292) analogues.

The substitution pattern on the benzimidazole ring is a critical determinant of the opioid activity of nitazene compounds. One of the most significant modifications is the presence or absence of a nitro group at the 5-position of the benzimidazole system.

Research has consistently shown that the removal of the 5-nitro group leads to a pronounced decrease in potency at the μ-opioid receptor (MOR). drugsandalcohol.ieresearchgate.net This suggests that the electron-withdrawing nature of the nitro group is optimal for MOR activation. caymanchem.com Compounds lacking this group, sometimes referred to as 'desnitazene' analogues, exhibit significantly lower activity. drugsandalcohol.ie For instance, the in vitro MOR activation for etodesnitazene (B12780835) (lacking the 5-nitro group) is considerably lower than its nitro-containing counterpart, etonitazene. drugsandalcohol.ie

Other substitutions at the 5- or 6-positions of the benzimidazole ring, such as with acetyl, cyano, methoxy (B1213986), trifluoromethyl, trifluoromethoxy, or halogen substituents, are also known to modulate activity. www.gov.uk

The nature of the alkoxy group attached to the para-position of the benzyl (B1604629) ring plays a pivotal role in determining the potency of nitazene analogues. nih.govugent.beugent.benih.govresearchgate.net Studies examining a series of analogues with varying alkoxy chain lengths (e.g., metonitazene (B1467764), etonitazene, protonitazene (B12782313), and butonitazene) have demonstrated that this structural feature markedly influences their potency. ugent.benih.gov

In vitro studies have shown that a relatively short or more compact alkoxy tail is optimal for MOR activation. caymanchem.com Etonitazene, which possesses an ethoxy group (-OCH2CH3), has been identified as the most potent analogue in several functional assays. nih.govugent.beugent.benih.gov In contrast, analogues with either a shorter methoxy group (metonitazene) or a longer butoxy group (butonitazene) are less potent than etonitazene. ugent.benih.gov Specifically, in vivo structure-activity relationships have revealed that ethoxy, isopropoxy, and propoxy chains result in higher potencies than fentanyl, while methoxy and butoxy analogues are less potent. nih.govugent.benih.gov

The following table summarizes the in vitro potency of several nitazene analogues with varying alkoxy chains at the μ-opioid receptor.

| Compound | Alkoxy Group | MOR Functional Assay EC50 (pM) |

| Metonitazene | Methoxy | - |

| Etonitazene | Ethoxy | 30 |

| Protonitazene | Propoxy | - |

| Isotonitazene | Isopropoxy | - |

| Butonitazene | Butoxy | - |

Data derived from studies on MOR activation in transfected cells. nih.govugent.be

Modifications to the N,N-diethylethylamine side chain attached to the benzimidazole ring significantly impact the pharmacological profile of nitazene compounds. These modifications include N-desethylation and the replacement of the diethylamino group with cyclic amines like pyrrolidine (B122466) or piperidine.

N-desethyl modifications generally result in a slightly lowered potency compared to their parent compounds. drugsandalcohol.ieresearchgate.net However, an interesting exception is N-desethyl isotonitazene, which has been found to be consistently more potent than isotonitazene. drugsandalcohol.ieresearchgate.net N-desethyl etonitazene has also demonstrated increased efficacy and significantly higher potency at the MOR compared to fentanyl. researchgate.net

The substitution of the diethylamino group with a pyrrolidino ring has been shown to be particularly favorable for MOR activation, often yielding highly active drugs. drugsandalcohol.ieresearchgate.net In general, N-pyrrolidino substitutions are more favorable for MOR activation than N-piperidine substitutions. drugsandalcohol.ieresearchgate.net For example, N-pyrrolidino metonitazene and N-pyrrolidino protonitazene are among the highly active 'ring' modified analogues. drugsandalcohol.ie Furthermore, N-pyrrolidino etonitazene has been identified as having subnanomolar potency at the MOR, significantly higher than fentanyl. researchgate.net

Comparative SAR Analysis with Other Nitazene Analogues

The SAR of metonitazene is best understood in the context of its relationship with other nitazene analogues. These comparisons highlight the subtle structural nuances that lead to significant differences in potency and efficacy.

Nitazene analogues share a common 2-benzylbenzimidazole core structure but differ in substitutions at three key positions: the para-position of the benzyl ring, the 5-position of the benzimidazole ring, and the terminal nitrogen of the side chain. drugsandalcohol.iefrontiersin.orgnih.gov

Para-benzyl position: This position typically features an alkoxy group (e.g., methoxy in metonitazene, ethoxy in etonitazene). researchgate.net

Benzimidazole ring: A nitro group is commonly found at the 5-position, the absence of which generally reduces potency. drugsandalcohol.ie

Nitrogen side chain: The N,N-diethylethylamine moiety can be modified, for instance, by removing one ethyl group (N-desethyl analogues) or by incorporating the nitrogen into a cyclic system (N-pyrrolidino or N-piperidinyl analogues). drugsandalcohol.ie

Isomers, such as isotonitazene, where the alkoxy group is at the meta-position of the benzyl ring instead of the para-position, also exist and exhibit different activity profiles. semanticscholar.org Generally, isonitazenes are found to be less potent than their corresponding nitazene counterparts. researchgate.net

There is a strong correlation between the chemical structure of nitazene analogues and their in vitro functional efficacy at the μ-opioid receptor. nih.gov High intrinsic efficacy in G-protein signaling pathways is a common property of this class of compounds. nih.gov

Studies have shown that MOR functional potencies are positively correlated with in vivo potencies for inducing opioid effects. nih.govugent.benih.gov This means that the structural features enhancing in vitro activity, such as an optimal alkoxy chain length (ethoxy) and the presence of a 5-nitro group, also translate to higher potency in vivo.

The following table presents a comparative overview of the in vitro pharmacology of selected nitazene analogues at the μ-opioid receptor.

| Compound | MOR Binding Affinity (Ki, nM) | MOR Functional Potency (EC50, nM) |

| Fentanyl | 1.255 | - |

| Isotonitazene | - | 0.71 |

| Metonitazene | - | 10.0 |

| N-pyrrolidino etonitazene | < 1 | < 1 |

| N-desethyl isotonitazene | < 1 | < 1 |

Data compiled from various in vitro studies. researchgate.netnih.govresearchgate.net Note that experimental conditions may vary between studies.

Metabolism Studies of Metonitazene Citrate in Preclinical and in Vitro Systems

In Vitro Metabolic Pathways using Hepatic Models

In vitro hepatic systems, such as human liver microsomes and hepatocytes, serve as standard models to investigate the metabolism of new psychoactive substances like metonitazene (B1467764). nih.gov These models allow for the controlled study of metabolic reactions, primarily mediated by enzymes in the liver. nih.govyoutube.com

Human liver microsomes (HLM) contain a high concentration of cytochrome P450 (CYP450) enzymes, which are responsible for the majority of Phase I metabolic reactions. youtube.com Studies involving the incubation of metonitazene with HLM have been conducted to determine its metabolic stability and clearance rates. In one such study, metonitazene, when incubated with HLM at a concentration of 1 mg protein/mL, exhibited a mean half-life of 22.6 minutes. stjohns.edustjohns.edu The intrinsic clearance rate was determined to be 36.5 mL/min/kg. stjohns.edustjohns.edu These findings indicate a relatively rapid rate of metabolism in this model. stjohns.edustjohns.edu Furthermore, HLM, in the presence of uridine (B1682114) diphosphate (B83284) glucuronic acid, has been used to form and identify Phase II glucuronidated products of metonitazene's metabolites. nih.govresearchgate.net

Human hepatocytes are considered a gold standard for in vitro metabolism studies as they contain a full complement of both Phase I and Phase II drug-metabolizing enzymes, offering a more comprehensive picture of metabolic pathways. nih.gov The metabolism of metonitazene has been extensively investigated using fresh and pooled human hepatocytes. nih.govnih.govresearchgate.net These studies have successfully identified numerous metabolites, and the results have shown consistency with findings from authentic postmortem cases, validating the use of the human hepatocyte model for predicting in vivo human metabolism of nitazene (B13437292) compounds. nih.govresearchgate.net In one study, after a three-hour incubation with human hepatocytes, seven distinct metabolites of metonitazene were identified. nih.gov Investigations using fresh human hepatocytes have detected a range of Phase I metabolites in hydrolyzed culture medium and Phase II metabolites in the unhydrolyzed medium. nih.govresearchgate.net

Identification of Metabolites

The biotransformation of metonitazene involves both Phase I and Phase II metabolic reactions, leading to the formation of several metabolites. nih.govresearchgate.net

Phase I metabolism of metonitazene primarily involves reactions that introduce or expose functional groups on the parent molecule. The major identified transformations include N-deethylation, O-dealkylation, and to a lesser extent, N-oxidation. nih.govresearchgate.netnih.gov

N-deethylation: This is a prominent metabolic pathway for metonitazene. chemicalbook.com The removal of an ethyl group from the diethylaminoethyl side chain results in the formation of N-desethyl metonitazene. chemicalbook.comwho.int This metabolite has been observed as a major product in both in vitro studies and in biological samples from forensic cases. chemicalbook.comresearchgate.net Further N-deethylation can occur, leading to the formation of N,N-didesethyl metonitazene. nih.govresearchgate.netwho.int

O-dealkylation: This reaction involves the removal of the alkyl group from the alkoxy side chain. nih.gov For metonitazene, this is specifically O-demethylation. nih.gov

Combined Reactions: Metabolites formed through a combination of these pathways are also significant. The combination of N-deethylation and O-dealkylation produces N-desethyl-O-dealkyl metabolites, which have been identified as major metabolites of metonitazene. researchgate.netnih.gov

Other Minor Reactions: Minor Phase I reactions observed include hydroxylation and oxidative deamination. nih.gov

Table 1: Major Phase I Metabolites of Metonitazene

| Metabolite Name | Metabolic Transformation |

|---|---|

| N-desethyl metonitazene | N-deethylation |

| N,N-didesethyl metonitazene | Sequential N-deethylation |

| O-demethyl metonitazene | O-dealkylation |

| N-desethyl-O-demethyl metonitazene | N-deethylation and O-dealkylation |

| N-oxidated metabolites | N-oxidation |

Phase II metabolism involves the conjugation of Phase I metabolites with endogenous molecules to increase their water solubility and facilitate their excretion from the body. wikipedia.org For metonitazene, the primary Phase II reaction is O-glucuronidation. nih.govresearchgate.net The O-dealkylated Phase I metabolites undergo conjugation with glucuronic acid. nih.govresearchgate.net These O-glucuronides of the O-dealkylated metabolites have been detected in the unhydrolyzed culture medium of human hepatocyte incubations. nih.govresearchgate.net This pathway is considered a major metabolic transformation for metonitazene. nih.govnih.gov

Table 2: Major Phase II Metabolites of Metonitazene

| Metabolite Name | Metabolic Transformation |

|---|---|

| O-demethyl metonitazene glucuronide | O-dealkylation followed by O-glucuronidation |

| N-desethyl-O-demethyl metonitazene glucuronide | N-deethylation and O-dealkylation followed by O-glucuronidation |

In Silico Metabolite Prediction and Analysis

In silico tools are increasingly used to support metabolic studies by predicting potential metabolites before laboratory analysis. For metonitazene and related compounds, open-access software such as GLORYx has been utilized to predict metabolites. nih.govresearchgate.netresearchgate.net These computational predictions have been used in conjunction with high-resolution mass spectrometry data mining to aid in the identification of metabolites from in vitro incubations. nih.govresearchgate.netresearchgate.net The in silico approach helps to create a comprehensive list of potential metabolites, which can then be targeted and confirmed through experimental analysis, streamlining the identification process. nih.govresearchgate.net

Comparative Metabolism Across Species (e.g., Rat vs. Human In Vitro)

The metabolism of metonitazene exhibits notable differences between species, particularly when comparing preclinical rat models to human in vitro systems. Studies utilizing human liver microsomes (HLM) and pooled human hepatocytes have provided a detailed picture of its biotransformation in humans, which contrasts with findings from in vivo rat studies.

In vitro investigations using human systems have identified several key metabolic pathways for metonitazene. The primary transformations include N-deethylation of the N,N-diethylethanamine side chain, O-dealkylation, and subsequent O-glucuronidation. researchgate.netnih.govnih.gov Research using 10-donor-pooled human hepatocytes successfully identified nine metabolites of metonitazene. researchgate.netnih.gov The consistency between these in vitro results and findings from authentic human postmortem samples underscores the predictive efficacy of the human hepatocyte model for understanding metonitazene metabolism. researchgate.netnih.gov

A study comparing the in vitro pharmacokinetics in HLM to in vivo results in Sprague-Dawley rats highlighted significant species-specific differences. stjohns.edustjohns.edu In the HLM model, metonitazene showed a mean half-life of 22.6 minutes and an intrinsic clearance rate of 36.5 mL/min/kg. stjohns.edustjohns.edu In contrast, the in vivo half-life in rats was considerably longer, measured at 88.5 minutes after intravenous administration and 117.5 minutes after intraperitoneal administration. stjohns.edustjohns.edu

Furthermore, the profile of metabolites detected varies between the species. In rat urine samples, only two metabolites were detected. stjohns.edustjohns.edu However, in human postmortem cases, a broader array of metabolites was identified, indicating more extensive metabolic processing in humans compared to rats. stjohns.edustjohns.edu The primary metabolites identified in human samples include products of N-dealkylation and O-dealkylation. chemicalbook.com The metabolism is considered similar to that of its close analogue, isotonitazene. nih.govojp.gov

| Model | System | Mean Half-Life (min) | Intrinsic Clearance (mL/min/kg) |

|---|---|---|---|

| Human In Vitro | Human Liver Microsomes (HLM) | 22.6 | 36.5 |

| Rat In Vivo | Sprague-Dawley Rats (IV) | 88.5 | Not Reported |

| Rat In Vivo | Sprague-Dawley Rats (IP) | 117.5 | Not Reported |

Bioactivity of Identified Metabolites

The N-desethyl metabolites of nitazene analogues, including metonitazene, have been shown to retain pharmacological activity. chemicalbook.com In some cases within this opioid class, such as with isotonitazene, the N-desethyl metabolite has demonstrated greater potency in vitro than the parent compound. chemicalbook.com N-desethyl metonitazene has been identified as a prominent metabolite in urine and vitreous samples from forensic investigations. chemicalbook.comwho.int

| Metabolite | Metabolic Pathway | Bioactivity Profile | Primary Detection Matrix |

|---|---|---|---|

| N-desethyl metonitazene | N-deethylation | Retains opioid activity; potentially more potent than parent compound (based on analogue data). chemicalbook.com | Urine, Vitreous Humor chemicalbook.comwho.int |

| 5-aminometonitazene | Nitro reduction | Activity not fully characterized. | Blood stjohns.edu |

| 4'-hydroxy nitazene | O-dealkylation | Activity not fully characterized. | Not specified |

| N,N-didesethyl metonitazene | Sequential N-deethylation | Activity not fully characterized. | Not specified |

Analytical Methodologies for Metonitazene Citrate in Research and Forensic Applications

Chromatographic Techniques for Identification and Quantification

Chromatographic methods are fundamental for separating Metonitazene (B1467764) from complex mixtures and enabling its precise measurement. These techniques are often coupled with mass spectrometry for definitive identification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and thermally stable compounds like Metonitazene. In forensic laboratories, GC-MS methods have been optimized for the identification of Metonitazene and other nitazene (B13437292) analogs in seized drug samples. The process involves separating the compound in a gas chromatograph before it is ionized and detected by a mass spectrometer.

Analysis of Metonitazene using GC-MS yields characteristic mass spectral fragments. The most significant ion peaks observed include m/z 86.1 (base peak), 58.05, 121.1, 205.05, 236.05, and 248.1. Identifications are confirmed by comparing the retention time and mass spectrum of the unknown sample to that of a certified reference material. While effective, the sensitivity of GC-MS may not always be sufficient for detecting the low concentrations of Metonitazene found in biological specimens.

Below are typical parameters for a GC-MS method optimized for Metonitazene analysis.

| Parameter | Specification |

|---|---|

| Instrument | Agilent 5975 Series GC/MSD System |

| Column | Zebron™ Inferno™ ZB-35HT (15 m x 250 µm x 0.25 µm) |

| Carrier Gas | Helium (1 mL/min) |

| Injection Port Temperature | 265 °C |

| Transfer Line Temperature | 300 °C |

| MS Source Temperature | 230 °C |

| MS Quad Temperature | 150 °C |

| Oven Program | 60 °C for 0.5 min, then 35 °C/min to 340 °C for 6.5 min |

| Injection Type | Splitless (1 µL) |

| Mass Scan Range | 40-550 m/z |

| Retention Time | ~9.22 min |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-QTOF-MS, LC-QqQ-MS)

Liquid chromatography coupled with mass spectrometry is a cornerstone for the detection and quantification of Metonitazene, particularly in biological fluids where concentrations can be very low. This approach is suitable for compounds less amenable to GC-MS. Different configurations of LC-MS are used for specific analytical goals.

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) is frequently used for initial screening, metabolite discovery, and qualitative identification of Metonitazene in forensic cases. This high-resolution mass spectrometry technique provides accurate mass data, which aids in the tentative identification of novel compounds even without a reference standard.

Liquid Chromatography-Tandem Quadrupole Mass Spectrometry (LC-MS/MS or LC-QqQ-MS) is the preferred method for quantitative confirmation. Its high sensitivity and specificity make it ideal for determining the exact concentration of Metonitazene in complex biological matrices like blood, urine, and tissue samples. Validated methods using LC-MS/MS can achieve limits of detection as low as 0.10 ng/mL in plasma and blood.

Forensic toxicology assessments have utilized these techniques to quantify Metonitazene in postmortem cases, providing crucial data on the prevalence of this substance in drug-related deaths.

| Biological Matrix | Average Concentration (±SD) | Median Concentration | Concentration Range | Reference |

|---|---|---|---|---|

| Blood | 6.3 ± 7.5 ng/mL | 3.8 ng/mL | 0.5-33 ng/mL | |

| Urine | 15 ± 13 ng/mL | 11 ng/mL | 0.6-46 ng/mL |

High-Performance Liquid Chromatography Coupled to Diode-Array Detection (HPLC-DAD)

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) is another analytical technique used in the characterization of synthetic Metonitazene. This method separates the compound from a mixture, and the DAD detector measures its absorbance across a range of ultraviolet-visible wavelengths. While not as specific as mass spectrometry for identification, HPLC-DAD is a valuable tool in the initial chemical characterization of reference materials and seized drug powders.

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic techniques are essential for the

Method Development and Validation in Non-Clinical Matrices

The emergence of potent synthetic opioids like metonitazene necessitates the development and validation of reliable analytical methods for its detection and quantification in non-clinical matrices. researchgate.net These methods are crucial for research and forensic applications, providing the tools to identify the compound in various samples. Validation of these analytical methods is a process established through laboratory studies to ensure that the performance characteristics of the method meet the requirements for the intended application. The validation process for analytical methods in non-clinical settings often considers parameters such as recovery, accuracy, precision, specificity, selectivity, and stability. researchgate.net

Sample Preparation and Extraction Procedures

Effective sample preparation is a critical initial step to isolate metonitazene from complex biological and non-biological matrices, ensuring accurate analysis. The goal of sample preparation is to convert a real-world matrix into a sample suitable for analysis by the chosen instrumentation. Several extraction techniques have been developed and employed for metonitazene.

Liquid-Liquid Extraction (LLE) has been utilized for extracting metonitazene from biological specimens. One documented LLE procedure demonstrated a recovery of 97% from blood samples, though it was also associated with significant matrix effects (173%). cfsre.org

Solid-Phase Extraction (SPE) is a common and effective alternative to LLE, offering advantages such as higher recoveries, improved selectivity, and reduced solvent usage. cfsre.orgscispace.com A developed SPE workflow for metonitazene in blood and urine involves using a specific type of SPE cartridge, with conditioning, washing, and elution steps tailored for the analyte. cfsre.org This method has shown high efficiency, with a reported recovery of 89% and process efficiency of 87% in blood. cfsre.org

Protein Precipitation is another technique applied, particularly for biological matrices like blood, plasma, urine, liver, and brain. nih.govdntb.gov.ua This procedure involves adding a precipitating agent to the sample to remove proteins that can interfere with analysis. This method has been successfully validated for the quantification of metonitazene in postmortem samples. nih.govdntb.gov.ua

Base Extraction has been identified as an effective technique for nitazene analogs, including metonitazene, from seized drug materials. A study determined that a base extraction using sodium hydroxide (B78521) and toluene (B28343) yielded the best results for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). escholarship.orgescholarship.org

The table below summarizes the performance of different extraction methods for metonitazene from blood samples as reported in one study. cfsre.org

| Extraction Method | Recovery | Matrix Effects | Process Efficiency |

| Solid-Phase Extraction (SPE) | 89% | 97% | 87% |

| Liquid-Liquid Extraction (LLE) | 97% | 173% | 168% |

Quantitative Analysis and Detection Limits in Research Samples

Quantitative analysis of metonitazene is predominantly performed using liquid chromatography coupled with mass spectrometry, which offers high sensitivity and selectivity. Specifically, Liquid Chromatography-Tandem Quadrupole Mass Spectrometry (LC-MS/MS or LC-QQQ-MS) is a widely used technique for the quantitative confirmation of metonitazene. nih.govresearchgate.netwho.int For initial screening and metabolite discovery, Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) is often employed. nih.govwho.int

Method validation studies have established the limits of detection (LOD) for metonitazene in various biological matrices. One validated protein precipitation extraction procedure followed by LC-MS/MS analysis reported the following detection limits. nih.govdntb.gov.ua

| Matrix | Limit of Detection (LOD) |

| Plasma | 0.10 ng/mL |

| Blood | 0.10 ng/mL |

| Brain | 0.10 ng/mL |

| Urine | 1.0 ng/mL |

| Liver | 1.0 ng/mL |

These established detection limits demonstrate the high sensitivity of the analytical methods developed for metonitazene, allowing for its detection at very low concentrations in diverse research and forensic samples.

Application in Forensic Samples (e.g., seized materials, post-mortem matrices for identification of presence)

Analytical methodologies are frequently applied in forensic toxicology to investigate the presence of metonitazene in connection with medicolegal death investigations. cfsre.org Metonitazene first appeared in the recreational drug supply in mid-2020 and subsequently began to be identified in forensic casework. nih.gov

In seized materials, metonitazene has been identified as a white solid material. cfsre.org Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and LC-QTOF-MS are used for its identification in powders and other seized drug forms. escholarship.orgwho.intcfsre.org

In post-mortem investigations, metonitazene has been detected and quantified in various biological specimens. Studies of authentic forensic cases have reported its concentrations in blood and urine. In one study of 20 postmortem cases, the average blood concentration was 6.3 ± 7.5 ng/mL, with a range of 0.5-33 ng/mL. nih.govresearchgate.net The average urine concentration in the same study was 15 ± 13 ng/mL, with a range of 0.6-46 ng/mL. nih.govresearchgate.net Another study involving four postmortem cases in New York City found femoral blood concentrations ranging from 0.10 to 1.5 ng/mL. nih.gov

Metonitazene is often found in combination with other substances. In the 20-case study, it was found with fentanyl in 55% of cases and with other novel psychoactive substances (NPS), including benzodiazepines and other opioids, in 45% of cases. nih.govnmslabs.com However, it was the only opioid identified in 30% of the cases investigated. nih.govnmslabs.com

The following table presents a summary of metonitazene concentrations found in authentic post-mortem forensic cases. nih.govnih.govresearchgate.net

| Specimen | Average Concentration | Median Concentration | Concentration Range |

| Blood (18 cases) | 6.3 ± 7.5 ng/mL | 3.8 ng/mL | 0.5–33 ng/mL |

| Urine (14 cases) | 15 ± 13 ng/mL | 11 ng/mL | 0.6–46 ng/mL |

| Femoral Blood (4 cases) | Not Reported | Not Reported | 0.10–1.5 ng/mL |

Reference Material Development and Use in Analytical Science

The availability of high-quality, well-characterized reference materials is fundamental for the accurate identification and quantification of new synthetic opioids like metonitazene in analytical science. caymanchem.com These materials are essential for developing and validating analytical methods, performing instrument calibration, and ensuring the quality control of laboratory results. cfsre.orgwho.int

Metonitazene citrate (B86180), along with its free base form, is available as a reference material from commercial suppliers. who.int These standards assist forensic and clinical laboratories in the implementation of routine analytical methods. who.int Certified Reference Materials (CRMs) are also available, often provided as a solution in a solvent like methanol, which ensures a known concentration for quantitative purposes. bioscience.co.uk

For quantitative analysis using mass spectrometry, isotopically labeled internal standards are crucial for achieving high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. Metonitazene-d3 citrate is an available analytical reference standard intended for use as an internal standard for the quantification of metonitazene by GC- or LC-MS. who.intcaymanchem.com

The development and distribution of these reference standards by organizations and commercial entities are critical for the forensic community to keep pace with the emergence of novel psychoactive substances. caymanchem.comcaymanchem.com The availability of both the parent compound and its labeled analog allows laboratories to develop sensitive and specific testing procedures and confidently report findings in both research and forensic casework. cfsre.orgwho.int

Legislative and Regulatory Landscape Affecting Metonitazene Research

International and National Scheduling Status

Metonitazene (B1467764), a 2-benzylbenzimidazole opioid, was not initially under national or international control upon its emergence on the illicit market around 2019. who.int However, as forensic and toxicology reports increasingly linked the substance to adverse health events and fatalities, regulatory agencies worldwide moved to schedule it. who.intpublichealthontario.ca

In the United States, the Drug Enforcement Administration (DEA) issued a temporary order on April 12, 2022, placing metonitazene and six other related synthetic opioids into Schedule I of the Controlled Substances Act (CSA). federalregister.govfederalregister.gov Schedule I substances are defined as having a high potential for abuse, no currently accepted medical use in treatment in the United States, and a lack of accepted safety for use under medical supervision. federalregister.govdea.gov This temporary scheduling was made permanent, with the final order taking effect on September 18, 2023, thereby continuing the imposition of the strictest regulatory controls. federalregister.govexportcompliancedaily.com

Globally, other nations have taken similar actions. In the United Kingdom, metonitazene was classified as a Class A drug on March 20, 2024, placing it in the most serious category of controlled substances. wikipedia.orgwww.gov.uk Canada controls benzimidazoles, including metonitazene, as a class under Schedule I of the Controlled Drugs and Substances Act. canada.cajustice.gc.ca In Australia, nitazenes are classified as Schedule 9 prohibited substances, meaning their manufacture, possession, and use are illegal outside of approved medical or scientific research. criminaldefencelawyers.com.au

| Jurisdiction | Scheduling Status | Effective Date |

|---|---|---|

| United States | Schedule I | September 18, 2023 (Permanent) |

| United Kingdom | Class A | March 20, 2024 |

| Canada | Schedule I (as a Benzimidazole) | - |

| Australia | Schedule 9 | - |

| Sweden | Illegal | - |

The placement of metonitazene into the most restrictive drug schedules has significant implications for scientific and forensic research. nih.gov While necessary for public health, this regulatory status creates substantial administrative and logistical hurdles for laboratories seeking to study the compound's pharmacology, toxicology, and metabolism. Researchers must adhere to stringent registration, handling, storage, and security protocols applicable to Schedule I substances. federalregister.gov

A critical consequence of scheduling is the impact on the availability of analytical reference standards. caymanchem.com Certified reference materials are essential for forensic laboratories, medical examiners, and clinical toxicologists to accurately identify metonitazene in seized drug samples and biological specimens. publichealthontario.ca The strict regulations can limit the number of commercial suppliers and complicate the procurement process for these necessary materials, potentially delaying the identification of the substance in overdose cases and hindering public health surveillance efforts.

The World Health Organization (WHO) plays a crucial role in the international drug control system. After information emerged that metonitazene was being clandestinely manufactured, posed a public health risk, and had no recognized therapeutic use, the WHO's Expert Committee on Drug Dependence (ECDD) conducted a critical review. who.intunodc.org

The 44th ECDD meeting in October 2021 concluded that metonitazene is a potent µ-opioid receptor agonist with abuse potential and ill effects similar to other opioids controlled under Schedule I of the 1961 Single Convention on Narcotic Drugs. unodc.orgecddrepository.org The review noted that the substance is a chemical analogue of etonitazene and isotonitazene, which are already under international control. unodc.orgecddrepository.org Based on its findings, the WHO recommended that metonitazene be placed in Schedule I of the Single Convention, signaling its potential for harm and lack of medical use to the international community. federalregister.govregulations.gov

Evolution of Regulatory Controls for Novel Synthetic Opioids

The rise of metonitazene and other nitazene (B13437292) analogues is part of a broader trend in the evolution of the illicit drug market. As regulatory actions successfully suppress one class of synthetic opioids, such as fentanyl analogues, clandestine manufacturers pivot to creating new, unscheduled compounds to circumvent existing laws. aegislabs.comhouse.gov This "cat-and-mouse" dynamic has forced regulatory bodies to evolve their strategies from controlling individual substances to addressing entire chemical classes. nih.govmdpi.com

The initial response to NSOs often involves a substance-by-substance scheduling process, which can be time-consuming. mdpi.com This reactive approach creates a window of legality for new analogues, allowing them to proliferate before controls can be implemented.

In response to the rapid emergence of new analogues, authorities have adopted more agile regulatory tools. In the United States, the DEA has increasingly used its temporary scheduling authority under 21 U.S.C. 811(h) to place substances like metonitazene and its analogues into Schedule I for a period of two to three years. federalregister.govfederalregister.govfederalregister.gov This allows for an immediate response to an imminent public health threat while a more permanent scheduling decision is considered. federalregister.gov

Furthermore, there is a growing trend towards class-wide scheduling. For example, after the emergence of isotonitazene in 2019, a wave of other nitazene analogues followed, including butonitazene, flunitazene, and protonitazene (B12782313). aegislabs.comfederalregister.gov Regulatory actions in the U.S. and other countries have often targeted groups of these related compounds simultaneously, aiming to close the legal loopholes that allow for the rapid replacement of one controlled substance with a slightly modified, uncontrolled analogue. federalregister.govaegislabs.com This proactive approach reflects a strategic shift in the regulatory landscape to better contend with the fast-paced evolution of novel synthetic opioids. ojp.gov

Research Gaps and Future Directions in Metonitazene Citrate Studies

Unexplored Pharmacological Dimensions

While Metonitazene's primary action as a potent mu-opioid receptor (MOR) agonist is established, leading to significant analgesic and respiratory depressant effects, many pharmacological aspects remain underexplored. Studies have indicated Metonitazene's high potency and efficacy at the MOR, often surpassing that of fentanyl and hydromorphone in in vitro assays who.intcaymanchem.comjst.go.jpnih.gov. However, comprehensive investigations into its interactions with other opioid receptors, such as the delta (DOR) and kappa (KOR) opioid receptors, are limited cfsre.org. Furthermore, the downstream signaling pathways activated by Metonitazene (B1467764), including G protein-dependent and independent pathways, and the potential for biased agonism, require more detailed elucidation who.intnih.gov. Although early animal studies are beginning to explore its rewarding effects, a thorough understanding of its abuse potential and the mechanisms underlying potential physiological dependence is still lacking, with limited empirical studies available who.int.

Future Directions:

Comprehensive Receptor Profiling: Conduct detailed in vitro studies to characterize Metonitazene's affinity and efficacy across all opioid receptor subtypes (MOR, DOR, KOR) and other relevant G protein-coupled receptors.

Downstream Signaling Pathway Analysis: Investigate the specific intracellular signaling cascades, including G protein activation, β-arrestin recruitment, and other downstream effectors, modulated by Metonitazene.

Abuse Liability and Dependence Studies: Perform rigorous preclinical studies, including drug discrimination and self-administration paradigms, to comprehensively assess Metonitazene's abuse potential and its capacity to induce physical dependence.

Mechanisms of High Efficacy: Elucidate the molecular and kinetic mechanisms responsible for Metonitazene's exceptionally high signaling efficacy at the MOR, which may involve unique binding modes or conformational changes in the receptor.

Advanced Analytical Methodologies for Complex Matrices

The emergence of Metonitazene and its analogues in forensic casework and overdose fatalities has necessitated the development and refinement of analytical methodologies for its detection and quantification in diverse and complex matrices. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Time-of-Flight Mass Spectrometry (LC-QTOF-MS) have been successfully employed for identification and quantification in biological samples and seized powders who.intuic.edustjohns.edunih.gov. However, challenges persist, including high matrix effects observed in tissue samples, which can suppress ionization and affect quantification accuracy stjohns.edu. The rapid evolution of new synthetic opioids, including various nitazene (B13437292) derivatives, demands continuous adaptation and validation of analytical methods to ensure comprehensive detection.

Table 1: Summary of Analytical Techniques Employed for Metonitazene Detection

| Technique | Application | Reference(s) |

| ¹H-NMR | Chemical Characterization | who.int |

| HPLC-DAD | Identification, Characterization | who.int |

| GC-MS | Identification (powders), Characterization | who.int, uic.edu |

| LC-QTOF-MS | Identification, Quantification (biological samples) | who.int, uic.edu |

| LC-QqQ-MS | Quantification (biological samples) | who.int |

| IR Spectroscopy | Identification (powders) | who.int |

| Ion Chromatography (IC) | Identification (powders) | who.int |

| UHPLC-DAD | Identification | unipa.it |

| LC-HRMS | Identification, Quantification | ugent.be, unipa.it |

Future Directions:

Overcoming Matrix Effects: Develop advanced sample preparation techniques and chromatographic conditions to mitigate matrix effects in challenging biological samples (e.g., postmortem tissues, urine) for improved quantitative accuracy.

Broad-Spectrum Detection: Enhance analytical methods to include a wider range of Metonitazene analogues and their metabolites, which are continuously emerging in the illicit drug supply.

Point-of-Care and Drug-Checking Technologies: Advance the development and validation of rapid, portable, and sensitive drug-checking technologies (e.g., test strips, portable mass spectrometers) capable of identifying Metonitazene and other nitazenes in real-time at the point of use.

Wastewater and Environmental Monitoring: Implement and refine analytical methods for monitoring Metonitazene and related compounds in wastewater and environmental samples to track drug use trends and public health risks.

In-depth Preclinical Metabolism and Disposition Studies

Understanding how Metonitazene is processed by the body is critical for interpreting toxicological findings and predicting its pharmacological effects. Current research indicates that Metonitazene, like other nitazenes, undergoes metabolic transformations, primarily involving N-dealkylation and O-dealkylation, and potentially nitro group reduction nih.govnih.govstjohns.edu. For instance, N-desethyl Metonitazene has been identified as a potential metabolite nih.govstjohns.edu. While in vitro studies using human liver microsomes (HLM) and in vivo studies in rats have provided initial insights into its metabolic pathways and identified some metabolites, these studies are not exhaustive stjohns.edu. Significant gaps exist in the comprehensive characterization of all major metabolites, their pharmacological activities, and potential species differences in metabolic pathways.

Table 2: Known Metabolic Pathways and Identified Metabolites of Metonitazene and Related Nitazenes

| Compound | Primary Metabolic Pathways | Identified Metabolites | Reference(s) |

| Metonitazene | N-dealkylation, O-dealkylation, Nitro group reduction | N-desethyl Metonitazene, other metabolites in rat urine | stjohns.edu, nih.gov |

| Isotonitazene | N-dealkylation, O-dealkylation, Nitro group reduction | N-desethyl Isotonitazene, N-desethyl O-desalkyl Isotonitazene | nih.gov, nih.gov |

| Etonitazene | N-dealkylation, O-dealkylation | Similar metabolites to Metonitazene | nih.gov |

Future Directions:

Comprehensive Metabolite Identification: Conduct detailed in vitro and in vivo studies using human liver microsomes, hepatocytes, and relevant animal models to identify and structurally characterize all major Metonitazene metabolites.

Species-Specific Metabolism: Investigate potential species differences in Metonitazene metabolism to better extrapolate preclinical findings to human physiology.

Drug-Drug Interaction Studies: Explore potential pharmacokinetic and pharmacodynamic drug-drug interactions between Metonitazene and commonly co-administered substances, particularly other opioids, central nervous system depressants, or drugs that affect CYP enzyme activity.

Disposition and Excretion Studies: Characterize the absorption, distribution, and excretion (ADME) profile of Metonitazene and its key metabolites, including their tissue distribution and routes of elimination.

Computational and In Silico Modeling for Structure-Function Prediction

Computational and in silico modeling approaches offer powerful tools for predicting the behaviour of chemical compounds, including their structure-activity relationships (SAR), pharmacological effects, and potential toxicity. While Metonitazene's lipophilicity and calculated log P values are known, suggesting potential for postmortem redistribution mdpi.com, and computational tools are being developed for biosensor design biorxiv.org, the application of these methods to predict Metonitazene's comprehensive pharmacological profile remains an area with significant potential. Tools for predicting metabolism and toxicity are also advancing, offering avenues for early hazard assessment toxicology.orgacs.orgacs.org.

Future Directions:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Develop QSAR models to predict the binding affinity, potency, and efficacy of Metonitazene and its analogues at the MOR, based on their chemical structures.

Molecular Docking and Dynamics: Employ molecular docking and dynamics simulations to visualize and understand the binding interactions of Metonitazene within the MOR active site, providing insights into the mechanisms of high efficacy.

In Silico Metabolism Prediction: Utilize computational tools to predict potential metabolic pathways and metabolites of Metonitazene, aiding in the design of experimental studies and the interpretation of metabolic data.

In Silico Toxicity Prediction: Apply computational toxicology platforms to predict potential toxicological endpoints and off-target effects of Metonitazene and its analogues, guiding preclinical safety assessments.

Virtual Screening for Novel Analogues: Use in silico screening methods to identify novel chemical scaffolds or modifications that could lead to Metonitazene analogues with altered pharmacological profiles, potentially including reduced toxicity or biased signaling.

Synthesis of Novel Analogues for Mechanistic Probing

The synthesis of novel analogues is crucial for understanding how structural modifications influence the pharmacological properties of a compound class. Research has already explored various substitutions on the Metonitazene scaffold, revealing that structural alterations can significantly impact potency and efficacy at the MOR caymanchem.comnih.govnih.govnih.gov. For example, modifications to the R3 position (ring substitutions) and the length of the alkoxy chain have been shown to affect potency nih.govresearchgate.net. However, there is a need for the targeted synthesis of specific analogues designed to systematically probe mechanistic aspects of Metonitazene's action, particularly its high signaling efficacy and potential for biased agonism.

Table 3: Comparative Potency of Metonitazene and Related Opioids (Relative to Morphine)

| Compound | Relative Potency (Analgesia) | MOR Activation (Efficacy/Potency) | Reference(s) |

| Metonitazene | 30-200x Morphine | ~113-121% of Fentanyl (MOR-βarr2); EC50: 8.14 nM (MOR-βarr2) | who.int, caymanchem.com, jst.go.jp, nih.gov |

| Morphine | 1 (Reference) | 100% (Reference) | who.int, jst.go.jp |

| Fentanyl | ~50-100x Morphine | 100% (Reference); EC50: 14.4 nM (MOR-βarr2) | who.int, nih.gov |

| Isotonitazene | ~500x Morphine | ~180% of Hydromorphone (Emax); EC50: 1.63 nM (MOR-βarr2) | jst.go.jp, nih.gov |

| Etodesnitazene (B12780835) | ~70x Morphine | EC50: 54.9 nM (MOR-βarr2) | jst.go.jp |

| N-desethyl Isotonitazene | - | EC50: 0.614 nM (MOR-βarr2) | nih.gov |

Note: Comparative potencies can vary significantly based on the assay used (e.g., analgesia, receptor binding, signaling assays) and the specific experimental model. Values presented are indicative.

Future Directions:

Synthesis of Structure-Activity Relationship (SAR) Libraries: Synthesize focused libraries of Metonitazene analogues with systematic modifications to key structural features (e.g., substituents on the benzimidazole (B57391) core, variations in the benzyl (B1604629) ring, alterations in the side chain) to map out SAR for MOR activity.

Development of Mechanistic Probes: Design and synthesize analogues specifically engineered to probe receptor binding kinetics, allosteric modulation, or biased agonism at the MOR. This could involve incorporating chemical tags for advanced biophysical studies or designing compounds with predicted differential signaling profiles.

Exploration of Novel Scaffolds: Investigate the synthesis of compounds based on the Metonitazene scaffold but with modifications aimed at reducing undesirable effects, such as respiratory depression, while retaining analgesic properties, or developing selective biased agonists.

Synthesis of Radiolabeled Analogues: Synthesize radiolabeled versions of Metonitazene and its key metabolites for use in pharmacokinetic studies, receptor binding assays, and in vivo imaging.

Metonitazene citrate (B86180) represents a potent and emerging threat within the synthetic opioid landscape. While current research has provided a foundational understanding of its opioid receptor activity and analytical detection, significant gaps remain. Future research efforts must prioritize a deeper exploration of its pharmacological intricacies, the development of robust and sensitive analytical tools for complex matrices, comprehensive preclinical metabolism and disposition studies, the application of advanced computational modeling, and the targeted synthesis of novel analogues. Addressing these research needs will be paramount in mitigating the public health impact of Metonitazene and similar novel synthetic opioids.

Q & A

Q. What advanced spectroscopic techniques are recommended for elucidating the stereochemistry of this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.